Methyl 3-(4-{[(tert-butoxycarbonyl)amino]methyl}-3-methoxyphenoxy)-4-methoxybenzoate
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Overview
Description
Methyl 3-(4-{[(tert-butoxycarbonyl)amino]methyl}-3-methoxyphenoxy)-4-methoxybenzoate is an organic compound that belongs to the class of esters It is characterized by the presence of a tert-butoxycarbonyl (Boc) protected amino group, methoxy groups, and a benzoate ester
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-(4-{[(tert-butoxycarbonyl)amino]methyl}-3-methoxyphenoxy)-4-methoxybenzoate typically involves multi-step organic reactions. One common approach is the protection of an amino group with a tert-butoxycarbonyl (Boc) group, followed by esterification and etherification reactions to introduce the methoxy groups and the benzoate ester. The reaction conditions often involve the use of organic solvents, catalysts, and temperature control to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and scalability of the production process. Optimization of reaction conditions, such as solvent choice, temperature, and reaction time, is crucial for industrial applications.
Chemical Reactions Analysis
Types of Reactions
Methyl 3-(4-{[(tert-butoxycarbonyl)amino]methyl}-3-methoxyphenoxy)-4-methoxybenzoate can undergo various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The ester group can be reduced to an alcohol.
Substitution: The Boc-protected amino group can be deprotected to reveal the free amine, which can then participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Deprotection of the Boc group can be achieved using acids like trifluoroacetic acid (TFA).
Major Products Formed
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of free amines and subsequent substituted products.
Scientific Research Applications
Methyl 3-(4-{[(tert-butoxycarbonyl)amino]methyl}-3-methoxyphenoxy)-4-methoxybenzoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential use in drug development and as a building block for pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Methyl 3-(4-{[(tert-butoxycarbonyl)amino]methyl}-3-methoxyphenoxy)-4-methoxybenzoate depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The Boc-protected amino group can be deprotected to reveal a free amine, which can then form hydrogen bonds or ionic interactions with target molecules. The methoxy groups and benzoate ester contribute to the compound’s overall stability and solubility.
Comparison with Similar Compounds
Similar Compounds
Methyl 2-[(tert-butoxycarbonyl)amino]-3-hydroxy-3-phenylpropanoate: Another Boc-protected amino ester with different substituents.
Methyl (3S)-3-[(tert-butoxycarbonyl)amino]-4-oxopentanoate: A similar compound with a keto group.
Uniqueness
Methyl 3-(4-{[(tert-butoxycarbonyl)amino]methyl}-3-methoxyphenoxy)-4-methoxybenzoate is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and potential applications. The presence of both methoxy groups and a benzoate ester makes it versatile for various synthetic and research purposes.
Properties
IUPAC Name |
methyl 4-methoxy-3-[3-methoxy-4-[[(2-methylpropan-2-yl)oxycarbonylamino]methyl]phenoxy]benzoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H27NO7/c1-22(2,3)30-21(25)23-13-15-7-9-16(12-18(15)27-5)29-19-11-14(20(24)28-6)8-10-17(19)26-4/h7-12H,13H2,1-6H3,(H,23,25) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GWSLNXDKCLYOOW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCC1=C(C=C(C=C1)OC2=C(C=CC(=C2)C(=O)OC)OC)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H27NO7 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
417.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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